(1-Methanesulfonyl-piperidin-4-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRJDKKTBFCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester Derivatives
One of the most common methods involves hydrolyzing ester derivatives of the compound. According to recent literature, such as the synthesis described by Vulcanchem, the process begins with the ester form, typically methyl or ethyl esters, which are subjected to basic hydrolysis:
-
- Dissolution of the ester in a polar solvent like methanol or ethanol.
- Addition of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Stirring at ambient or elevated temperatures (around 70–80°C).
- Neutralization with hydrochloric acid (HCl) post-reaction to precipitate the free acid.
-
- Evaporation of the solvent.
- Extraction with ethyl acetate.
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Concentration yields the target acid.
This method is straightforward, scalable, and widely used for preparing the free acid from ester precursors.
Nucleophilic Substitution on Chlorinated Intermediates
Another approach involves synthesizing chlorinated intermediates, such as 4-chloro-1,3,5-triazine derivatives, followed by nucleophilic substitution with piperidine derivatives:
- Key Steps:
- Formation of chlorinated intermediates via chlorination of suitable precursors.
- Nucleophilic attack by piperidin-4-yl groups, often facilitated by bases like potassium carbonate (K₂CO₃).
- Reactions typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Elevated temperatures (~70–80°C) promote substitution.
This pathway is advantageous for introducing the piperidin-4-yl moiety selectively and efficiently.
Reductive Amination and Alkylation
Reductive amination offers a route for functionalizing the piperidine ring:
- Procedure:
- Condensation of aldehyde or ketone precursors with amines (e.g., piperidine derivatives).
- Use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).
- Conducted in solvents such as DCM or ethanol at room temperature.
- Followed by hydrolysis or further derivatization to obtain the acid.
This method allows for structural diversification and fine-tuning of the compound's pharmacological profile.
Coupling Strategies and Catalysis
The synthesis often involves coupling reactions facilitated by transition metal catalysts:
-
- Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
- Raney Nickel or platinum catalysts for hydrogenation steps.
-
- Reactions carried out at temperatures ranging from 20°C to reflux.
- Use of polar solvents like N,N-dimethylformamide or alcohols.
- Reactions typically involve the formation of C–N or C–C bonds, essential for constructing the core structure.
Functional Group Modifications and Salt Formation
Post-synthesis modifications include:
- Acidification:
- Conversion of salts to free acids using acids like HCl or trifluoroacetic acid.
- Salt Formation:
- Preparation of pharmaceutically acceptable salts (e.g., hydrochloride, trifluoroacetate) for enhanced stability and solubility.
Data Table Summarizing Preparation Methods
Research Findings and Innovations
Recent research emphasizes the importance of catalytic methods to improve yield and selectivity, especially in the formation of the piperidin-4-yl core. For example, the use of palladium-catalyzed cross-coupling reactions has been optimized to synthesize derivatives with high purity and efficiency. Furthermore, advances in protecting group strategies and salt formation techniques have enhanced the compound's pharmaceutical applicability.
Chemical Reactions Analysis
Types of Reactions
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its ability to modulate biological pathways, making it a candidate for drug development. Its interactions with various biological targets suggest potential therapeutic uses:
- Anti-inflammatory Properties : Research indicates that (1-Methanesulfonyl-piperidin-4-yl)-acetic acid can inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta. This suggests its role in treating inflammatory diseases.
- Mechanism of Action : The compound may act through inhibition of specific signaling pathways involved in immune responses. Techniques like surface plasmon resonance have been used to study its binding affinities.
Cancer Research
In cancer research, this compound has shown promising results:
- Antiproliferative Activity : A series of derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These studies indicate that the compound can significantly reduce cell viability in vitro.
- Case Study on Breast Cancer : In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating substantial cytotoxicity at concentrations ranging from 10 to 30 µM.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 75 | 10 |
| 10 | 50 | 30 |
| 20 | 30 | 60 |
Cardiology Applications
In cardiology, the compound has been studied for its potential role in managing cardiac hypertrophy:
- Soluble Epoxide Hydrolase Inhibition : The compound has been investigated as a soluble epoxide hydrolase inhibitor. In rat models, it significantly reduced heart size and weight-to-body weight ratios when administered during induced hypertrophy.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties:
- Oxidative Stress Mitigation : Studies indicate that the compound can protect neuronal cells from apoptosis induced by neurotoxic agents like glutamate. This effect is hypothesized to be mediated through its antioxidant activity.
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 40 |
| Glutamate Only | 20 |
| Glutamate + Compound | 60 |
Mechanism of Action
The mechanism of action of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
The table below compares key structural and physicochemical properties of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid with related piperidinyl acetic acid derivatives:
Key Observations:
- Methyl (): Electron-donating, reduces acidity compared to sulfonyl derivatives. 4-Chlorophenylsulfonyl (): Introduces steric bulk and chlorine’s inductive effect, increasing molecular weight and lipophilicity. Benzyl/Diphenylmethylene (Evidences 8, 9): Bulkier groups may hinder enzyme binding but improve membrane permeability.
Biological Activity
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid, also known as 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonyl group and an acetic acid moiety. This unique structure enhances its solubility and bioavailability, making it a candidate for various pharmacological studies. The presence of both carboxylic acid and sulfonyl functional groups contributes to its reactivity and biological activity.
Research indicates that this compound exhibits significant anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies have demonstrated its ability to modulate cytokine release, which is pivotal in inflammatory pathways. Additionally, the compound shows potential neuroprotective effects by mitigating oxidative stress in neuronal cells.
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Inhibition of the NLRP3 inflammasome.
- Neuroprotective Properties : Reduction of oxidative stress in neuronal cells.
- Potential Anticancer Activity : Investigated for its effects on cancer cell lines.
Table 1: Summary of Biological Activities
Detailed Findings
- Inhibition of NLRP3 Inflammasome : In vitro studies have shown that this compound can significantly reduce the activation of the NLRP3 inflammasome, leading to decreased IL-1β release. This effect was quantified at concentrations as low as 10 µM, demonstrating its potency .
- Neuroprotection : The compound has been evaluated for its neuroprotective properties in models of oxidative stress. It was found to reduce markers of oxidative damage in neuronal cultures, suggesting potential applications in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against ovarian cancer cells with IC50 values ranging from 30 to 50 µM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-Methanesulfonyl-piperidin-4-yl)-acetic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Condensation : Reacting a piperidine derivative with methanesulfonyl chloride in the presence of a base (e.g., KOH in ethanol) to form the methanesulfonyl-piperidine intermediate.
Acidification : Neutralizing the reaction mixture with acetic acid to precipitate the product.
Purification : Using recrystallization or chromatography to isolate the pure compound. Yields range from 55–84% depending on substituents .
- Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Condensation | KOH/ethanol, 48h | 55–84 |
| Acidification | Acetic acid in water/ether | 55–84 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., δ 2.27 ppm for methyl groups) and carbon backbone (e.g., C=O at ~178 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ observed at 287.1761 vs. calculated 287.1754) .
Q. How is the pKa of the acetic acid moiety determined experimentally?
- Methodological Answer : Use potentiometric titration with a strong base (e.g., NaOH) and a pH-sensitive electrode. The equivalence point corresponds to the pKa. For accuracy, perform triplicate trials and account for ionic strength effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer :
- Solvent Choice : Replace water with acetonitrile during acidification to improve solubility and reduce side reactions (yield increases from 55% to 83%) .
- Neutralization Method : Direct addition of acetic acid in acetonitrile avoids potassium salt formation, simplifying purification .
- Automation : Industrial-scale synthesis employs controlled reactors for precise temperature/pH adjustments, improving reproducibility .
Q. What strategies resolve contradictions in reported NMR spectral data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., piperidinyl protons at δ 1.57–4.08 ppm) .
- X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond angles/thermal parameters from single-crystal data) .
Q. How can computational modeling predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use PubChem-derived 3D structures (InChI:
InChI=1S/C11H15NO4S...) to simulate binding to target receptors (e.g., enzymes or GPCRs). - QSAR Models : Correlate substituent effects (e.g., methanesulfonyl vs. benzyl groups) with activity trends observed in analogs .
Q. What are the critical considerations for developing an HPLC purity assay?
- Methodological Answer :
- Mobile Phase : Optimize using a methanol/buffer (65:35) system at pH 4.6 (adjusted with glacial acetic acid) to achieve baseline separation .
- Detection : UV absorption at 210–254 nm for sulfonyl and carboxyl groups.
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- First Aid : For spills, use dry sand or alcohol-resistant foam. Flush eyes with water for 15 minutes and seek medical attention .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or yields?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
